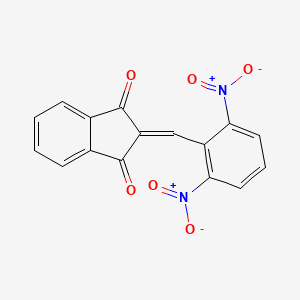![molecular formula C53H64N8O9 B15135684 3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core piperidine and isoindoline structures, followed by the introduction of the quinazoline moiety. Key reagents used in these steps include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and implementing continuous flow processes. This ensures consistent quality and efficiency in production. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .
化学反応の分析
Types of Reactions
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .
科学的研究の応用
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that reduce inflammation.
類似化合物との比較
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: A related compound with similar structural features but different functional groups.
(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione: Another analogue with a hydroxy group, used in similar research applications.
Uniqueness
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C53H64N8O9 |
|---|---|
分子量 |
957.1 g/mol |
IUPAC名 |
3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane |
InChI |
InChI=1S/C51H58N8O9.C2H6/c1-32(34-5-3-2-4-6-34)27-45(62)56-25-19-51(68,20-26-56)30-58-31-52-41-28-36(8-10-39(41)48(58)65)53-43(60)13-7-33-15-21-57(22-16-33)47(64)35-17-23-55(24-18-35)37-9-11-38-40(29-37)50(67)59(49(38)66)42-12-14-44(61)54-46(42)63;1-2/h2-6,8-11,28-29,31-33,35,42,68H,7,12-27,30H2,1H3,(H,53,60)(H,54,61,63);1-2H3/t32-,42?;/m1./s1 |
InChIキー |
CKQXRUGADVNAHW-BJFRXIOPSA-N |
異性体SMILES |
CC.C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9 |
正規SMILES |
CC.CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


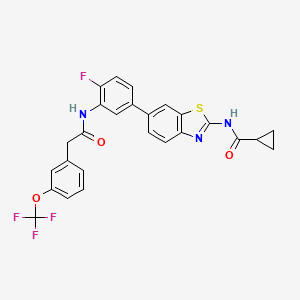
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)


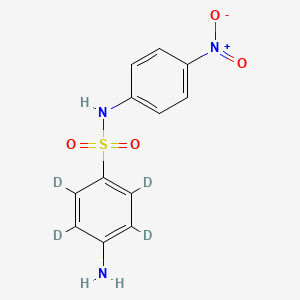
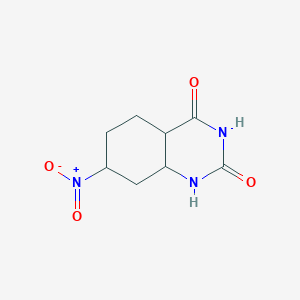
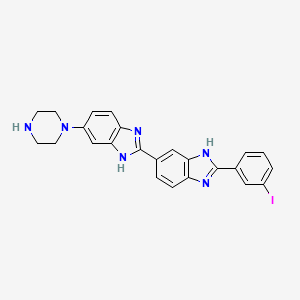
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
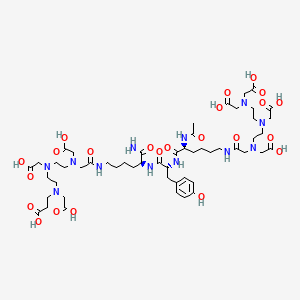
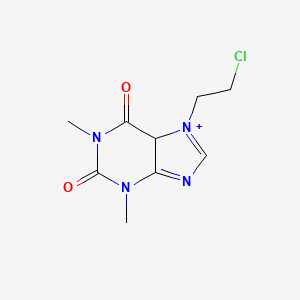
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
